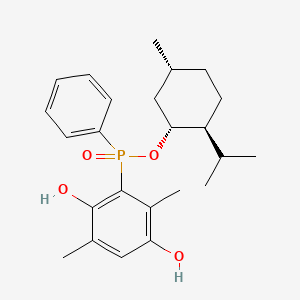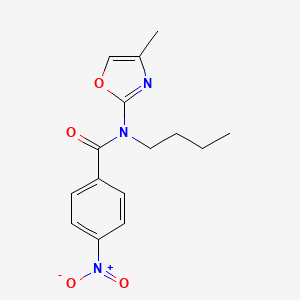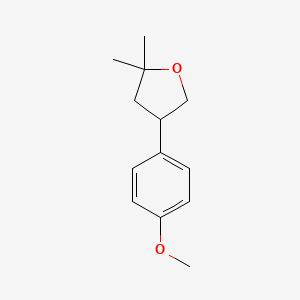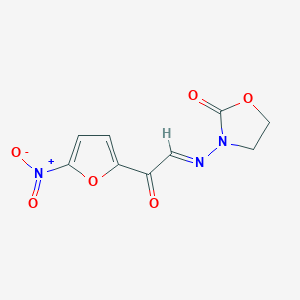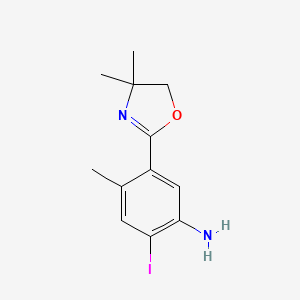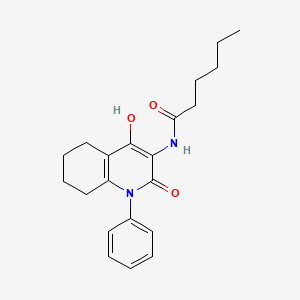
N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a hexahydroquinoline core with various functional groups attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.
Functional Group Introduction:
Amide Formation: The final step involves the reaction of the hexahydroquinoline derivative with hexanoyl chloride in the presence of a base to form the hexanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of biological activities.
Hydroxyquinoline: Known for its antimicrobial properties.
Phenylquinoline: Studied for its potential anticancer effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
893601-94-0 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(4-hydroxy-2-oxo-1-phenyl-5,6,7,8-tetrahydroquinolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-5-14-18(24)22-19-20(25)16-12-8-9-13-17(16)23(21(19)26)15-10-6-4-7-11-15/h4,6-7,10-11,25H,2-3,5,8-9,12-14H2,1H3,(H,22,24) |
Clave InChI |
BSCLJRJXOSSTNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC1=C(C2=C(CCCC2)N(C1=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


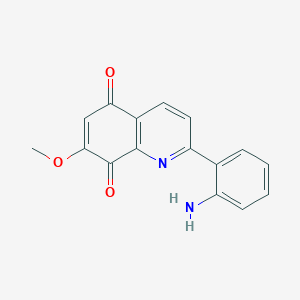
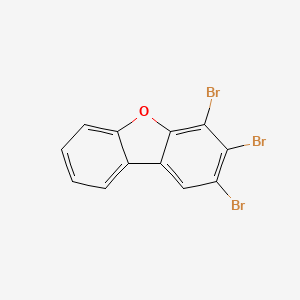
![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
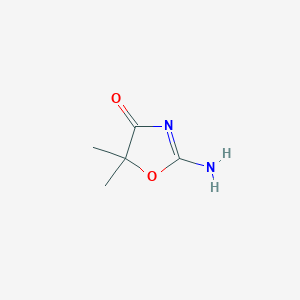
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
